molecular formula C16H18N2O2 B3017917 N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide CAS No. 1049562-62-0

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide

Cat. No.: B3017917
CAS No.: 1049562-62-0
M. Wt: 270.332
InChI Key: CMUIBQDXNWLXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indole Synthesis and Classification

Indole and its derivatives, including compounds with cyclopropane groups, play a crucial role in organic synthesis and medicinal chemistry. The review by Taber and Tirunahari (2011) offers a comprehensive classification of indole syntheses, highlighting various strategies for constructing the indole nucleus. This foundational work underscores the importance of indole chemistry in developing pharmacologically active molecules, suggesting potential research applications of compounds like "N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide" in drug discovery and development (Taber & Tirunahari, 2011).

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are pivotal in pharmaceuticals, with a significant percentage of FDA-approved drugs featuring such structures. Vitaku, Smith, and Njardarson (2014) analyzed the structural diversity and frequency of nitrogen heterocycles in approved drugs, underscoring their broad impact on medicinal chemistry. This insight hints at the potential utility of "this compound" in drug development, given its indole core and cyclopropane modifications (Vitaku, Smith, & Njardarson, 2014).

Cyclodextrins and Molecular Chelation

Cyclodextrins, known for their ability to form inclusion complexes, provide an interesting parallel for understanding how "this compound" might interact with other molecules. Martin, Valle, and Del Valle (2004) review the use of cyclodextrins in modifying the properties of complexed materials, suggesting potential applications in drug delivery and molecular encapsulation (Martin, Valle, & Del Valle, 2004).

Oxyfunctionalization of Activated CH2-Groups

The oxyfunctionalization of methylene groups adjacent to cyclopropane rings, as reviewed by Sedenkova et al. (2018), provides a direct method for synthesizing carbonylcyclopropanes. This process, which can be achieved using various oxidants, highlights a potential pathway for modifying "this compound" for specific scientific applications (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15(10-1-2-10)17-13-5-6-14-12(9-13)7-8-18(14)16(20)11-3-4-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUIBQDXNWLXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.